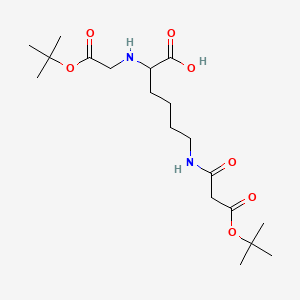
Mono-tert-butyl Malonate-(N-Boc)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-tert-butyl Malonate-(N-Boc)-L-lysine: is a compound that combines the structural features of mono-tert-butyl malonate and N-Boc-L-lysine. This compound is often used as a synthetic intermediate in organic chemistry due to its unique reactivity and protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Mono-tert-butyl Malonate-(N-Boc)-L-lysine typically involves the reaction of mono-tert-butyl malonate with N-Boc-L-lysine under specific conditions. The tert-butyl group serves as a protective group for the malonate, while the N-Boc group protects the lysine. The synthesis can be carried out using various reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: Mono-tert-butyl Malonate-(N-Boc)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Mono-tert-butyl Malonate-(N-Boc)-L-lysine is used as a synthetic intermediate in the preparation of various organic compounds. It is particularly useful in the synthesis of complex molecules due to its protective groups.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein modifications. The protective groups allow for selective reactions, making it a valuable tool in biochemical studies.
Medicine: Its unique structure allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and protective groups make it suitable for large-scale synthesis.
Mechanism of Action
The mechanism of action of Mono-tert-butyl Malonate-(N-Boc)-L-lysine involves its ability to undergo selective chemical reactions due to the presence of protective groups. The tert-butyl group protects the malonate moiety, while the N-Boc group protects the lysine. These protective groups can be selectively removed under specific conditions, allowing for targeted modifications of the compound .
Molecular Targets and Pathways: The compound can interact with various molecular targets, including enzymes and proteins. Its reactivity allows it to participate in biochemical pathways, leading to the formation of specific products .
Comparison with Similar Compounds
Mono-tert-butyl Malonate: A simpler compound with similar reactivity but lacking the lysine moiety.
N-Boc-L-lysine: A compound with protective groups similar to Mono-tert-butyl Malonate-(N-Boc)-L-lysine but without the malonate moiety
Uniqueness: this compound is unique due to its combination of protective groups and functional moieties. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C19H34N2O7 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H34N2O7/c1-18(2,3)27-15(23)11-14(22)20-10-8-7-9-13(17(25)26)21-12-16(24)28-19(4,5)6/h13,21H,7-12H2,1-6H3,(H,20,22)(H,25,26) |
InChI Key |
PFJVVARLUFCZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)NCCCCC(C(=O)O)NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




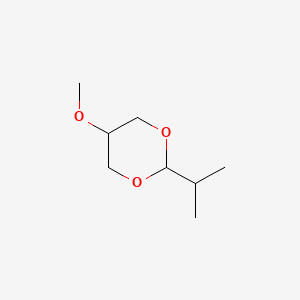

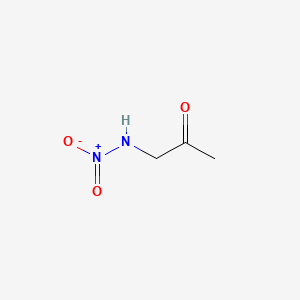

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
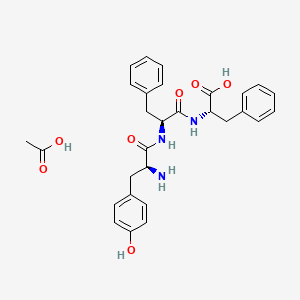

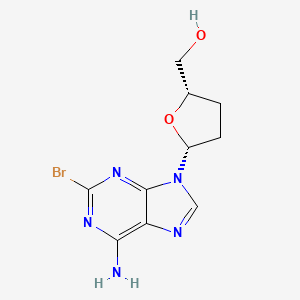

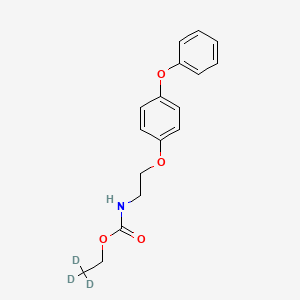
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
